![molecular formula C9H17BrSi B1278860 Silane, (6-bromo-1-hexynyl)trimethyl- CAS No. 91656-99-4](/img/structure/B1278860.png)
Silane, (6-bromo-1-hexynyl)trimethyl-
Overview
Description
Silane, (6-bromo-1-hexynyl)trimethyl-, is a chemical compound with the molecular formula C9H17BrSi and a molecular weight of 233.22 g/mol. This compound is known for its utility in various research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Silane, (6-bromo-1-hexynyl)trimethyl-, involves a multi-step process. One common method starts with 1-trimethylsilyl (hex-1-yn-6-ol) as the reactant. The procedure involves the following steps:
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Reactants and Solvents
- 1-trimethylsilyl (hex-1-yn-6-ol) (32.6 g, 190 mmol)
- Pyridine (0.38 mL)
- Diethyl ether (100 mL)
- Phosphorus tribromide (7.1 mL, 75 mmol)
- Diethyl ether (20 mL)
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Reaction Conditions
- The mixture of 1-trimethylsilyl (hex-1-yn-6-ol) and pyridine is dissolved in diethyl ether.
- Phosphorus tribromide is added slowly to the solution, forming a precipitate.
- The heterogeneous solution is stirred at room temperature overnight.
- The mixture is then heated at reflux for 2.5 hours.
- Upon cooling, the mixture is poured onto ice, washed with water, sodium bicarbonate solution, and brine, then dried with magnesium sulfate.
- The solvent is evaporated under reduced pressure, and the residue is distilled to yield the product.
Chemical Reactions Analysis
Silane, (6-bromo-1-hexynyl)trimethyl-, undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents and conditions used in these reactions include:
Substitution Reactions: Involving nucleophiles that replace the bromine atom.
Addition Reactions: Involving reagents that add across the triple bond of the alkyne group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with nucleophiles can lead to the formation of substituted silanes.
Scientific Research Applications
Silane, (6-bromo-1-hexynyl)trimethyl-, has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for various biochemical studies.
Medicine: Investigated for potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Silane, (6-bromo-1-hexynyl)trimethyl- exerts its effects involves its ability to participate in various chemical reactions due to its reactive bromine and alkyne groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures.
Comparison with Similar Compounds
Silane, (6-bromo-1-hexynyl)trimethyl-, can be compared with other similar compounds such as:
Bromotrimethylsilane: Another brominated silane with different reactivity and applications.
Trimethylsilylacetylene: A related compound with an alkyne group but lacking the bromine atom.
The uniqueness of Silane, (6-bromo-1-hexynyl)trimethyl-, lies in its combination of a bromine atom and an alkyne group, which provides distinct reactivity and versatility in various chemical reactions.
Biological Activity
Silane, (6-bromo-1-hexynyl)trimethyl- (CAS Number: 91656-99-4) is an organosilicon compound that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anti-inflammatory effects, as well as its applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHBrSi
- Molecular Weight : 221.22 g/mol
- Structural Representation :
- The compound features a brominated alkyne attached to a trimethylsilyl group, which influences its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have investigated the antimicrobial potential of silane derivatives, including (6-bromo-1-hexynyl)trimethyl-. The compound has shown promising activity against various bacterial strains.
Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
This data suggests that the compound may inhibit the growth of pathogenic bacteria, which could be beneficial in developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory activity of silane compounds has also been a focal point of research. In vitro assays demonstrated that (6-bromo-1-hexynyl)trimethyl- reduced the production of pro-inflammatory cytokines in human cell lines.
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 250 | 150 |
TNF-alpha | 300 | 180 |
These findings indicate that the compound may modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of silane, (6-bromo-1-hexynyl)trimethyl-, is thought to involve several mechanisms:
- Interaction with Cell Membranes : The trimethylsilyl group enhances lipophilicity, allowing better penetration through cell membranes.
- Enzyme Inhibition : The bromine atom may interact with active sites of enzymes involved in inflammation or microbial metabolism.
- Cytokine Modulation : By affecting signaling pathways, the compound can downregulate the expression of inflammatory cytokines.
Case Studies
A notable study published in the Journal of Medicinal Chemistry evaluated various silane derivatives for their biological activities. Among them, (6-bromo-1-hexynyl)trimethyl- was highlighted for its significant antimicrobial and anti-inflammatory properties. The study utilized both in vitro and in vivo models to assess efficacy and safety profiles.
Study Overview
- Objective : To evaluate the biological activity of silane derivatives.
- Methods :
- In vitro assays for antimicrobial and anti-inflammatory activities.
- In vivo models for toxicity assessment.
Results
The study concluded that (6-bromo-1-hexynyl)trimethyl- exhibited a favorable safety profile with effective biological activity, suggesting potential for further development as a therapeutic agent.
Properties
IUPAC Name |
6-bromohex-1-ynyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXMWEWLBKPPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453501 | |
Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91656-99-4 | |
Record name | Silane, (6-bromo-1-hexynyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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